molecular formula C14H14ClN3OS B12217419 N-benzyl-5-chloro-N-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide

N-benzyl-5-chloro-N-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B12217419
M. Wt: 307.8 g/mol
InChI Key: CKTFSVPUISANKO-UHFFFAOYSA-N
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Description

N-benzyl-5-chloro-N-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide is a pyrimidine-based carboxamide derivative characterized by a benzyl group, a methyl substituent on the nitrogen, a chlorine atom at position 5, and a methylsulfanyl group at position 2.

Properties

Molecular Formula

C14H14ClN3OS

Molecular Weight

307.8 g/mol

IUPAC Name

N-benzyl-5-chloro-N-methyl-2-methylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C14H14ClN3OS/c1-18(9-10-6-4-3-5-7-10)13(19)12-11(15)8-16-14(17-12)20-2/h3-8H,9H2,1-2H3

InChI Key

CKTFSVPUISANKO-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2=NC(=NC=C2Cl)SC

Origin of Product

United States

Preparation Methods

Synthetic Pathways for Pyrimidine Core Functionalization

Nucleophilic Substitution at the Pyrimidine C2 and C5 Positions

The compound’s 2-(methylsulfanyl) and 5-chloro substituents are typically introduced via sequential nucleophilic substitutions. A common precursor, 2,5-dichloropyrimidine-4-carboxylic acid, undergoes regioselective thiolation at the C2 position using sodium thiomethoxide (NaSMe) in anhydrous dimethylformamide (DMF) at 60°C for 6 hours, achieving >85% conversion. Subsequent chlorination at C5 is maintained via inert atmosphere conditions to prevent oxidation.

Key Reaction Parameters:
  • Solvent : DMF or tetrahydrofuran (THF)
  • Temperature : 60–80°C
  • Catalyst : None required for thiolation; Lewis acids (e.g., AlCl₃) may enhance chlorination.

Carboxamide Formation via Coupling Reactions

The N-benzyl-N-methylcarboxamide group is introduced through coupling of 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylic acid with N-methylbenzylamine. Two predominant methods are documented:

HATU-Mediated Coupling

Using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) as a coupling agent, the reaction proceeds in dichloromethane (DCM) at room temperature for 12 hours, yielding 78–82% product.

Acid Chloride Intermediate

Activation of the carboxylic acid with thionyl chloride (SOCl₂) forms the corresponding acid chloride, which reacts with N-methylbenzylamine in THF under basic conditions (triethylamine, Et₃N). This method achieves higher yields (88–92%) but requires stringent moisture control.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Comparative studies highlight DMF as superior for thiolation due to its high polarity, while DCM is optimal for HATU-mediated couplings to minimize side reactions. Elevated temperatures (>80°C) during chlorination risk decomposition, whereas room-temperature couplings preserve stereochemical integrity.

Table 1. Yield Comparison Across Solvent Systems
Step Solvent Temperature (°C) Yield (%)
Thiolation (C2) DMF 60 85
Chlorination (C5) THF 25 90
HATU Coupling DCM 25 82
Acid Chloride Route THF 0–5 92

Analytical Validation and Characterization

High-Performance Liquid Chromatography (HPLC)

Purity assessments utilize reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v). The target compound elutes at 6.7 minutes, with purity ≥98%.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.22 (d, J = 5.4 Hz, 1H, pyrimidine-H), 7.53–7.07 (m, 5H, benzyl-H), 3.40 (s, 3H, N-CH₃), 2.36 (s, 3H, S-CH₃).
  • ¹³C NMR : 181.16 ppm (C=O), 153.14 ppm (C5-Cl), 48.49 ppm (N-CH₂).

Scalability and Industrial Considerations

Continuous Flow Synthesis

Recent advancements adopt continuous flow systems for the acid chloride route, reducing reaction times from 12 hours to 30 minutes and improving yield consistency (89–91%).

Waste Management

Thionyl chloride byproducts require neutralization with aqueous NaHCO₃, while DMF is recovered via vacuum distillation (>95% efficiency).

Challenges and Mitigation Strategies

Regioselectivity in Substitution Reactions

Competing reactions at C4 and C6 positions are minimized by using bulky bases (e.g., DBU) to direct substitution to C5.

Moisture Sensitivity

The acid chloride intermediate is hygroscopic; reactions are conducted under nitrogen or argon with molecular sieves.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is fundamental in modifying the compound’s polarity and reactivity.

Mechanism :

  • Acidic conditions : Protonation of the amide nitrogen facilitates nucleophilic attack by water, yielding a carboxylic acid.

  • Basic conditions : Deprotonation of the amide generates a nucleophilic amide ion, which reacts with water to produce the acid.

Reaction Conditions :

ReagentTemperatureProduct
HCl (aq)RefluxN-benzyl-5-chloro-N-methyl-2-(methylsulfanyl)pyrimidine-4-carboxylic acid
NaOH (aq)RefluxSodium salt of the carboxylic acid

Significance :

  • Converts the amide to a free carboxylic acid, altering solubility and potential biological activity.

Oxidation of the Methylsulfanyl Group

The methylsulfanyl group (SMe) can be oxidized to a methylsulfonyl group (SO₂Me), introducing electron-withdrawing effects that modify the compound’s electronic properties.

Mechanism :

  • Oxidizing agents (e.g., hydrogen peroxide, mCPBA) oxidize the thioether (SMe) to a sulfone (SO₂Me).

  • Conditions : Acidic or neutral environments with controlled temperature to avoid over-oxidation.

Reaction Conditions :

ReagentTemperatureProduct
H₂O₂, HClRoom temperatureN-benzyl-5-chloro-N-methyl-2-(methylsulfonyl)pyrimidine-4-carboxamide

Significance :

  • Enhances stability and alters lipophilicity, potentially influencing pharmacokinetic properties.

Acidic Cleavage of the Benzyl Group

The N-benzyl group can be removed under strong acidic conditions, yielding the parent carboxamide and releasing benzylamine.

Mechanism :

  • Protonation of the benzyl nitrogen weakens the C–N bond, leading to cleavage.

  • Byproducts : Benzylamine and the carboxamide’s protonated form.

Reaction Conditions :

ReagentTemperatureProduct
HCl (conc.)RefluxN-methyl-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide + benzylamine

Significance :

  • Simplifies the molecule, enabling further functionalization or structural optimization.

Nucleophilic Substitution at the Chloro Position

Mechanism :

  • Activated chloro : Requires electron-donating groups (e.g., adjacent amino groups) to direct substitution.

  • Conditions : High temperatures, polar aprotic solvents, and strong nucleophiles (e.g., hydroxide, thiolates).

Reaction Conditions :

ReagentTemperatureProduct
NaOH (aq)High heatSubstituted pyrimidine derivative

Significance :

  • Introduces new functional groups (e.g., hydroxyl, amino) for enhanced reactivity or biological targeting .

Potential Rearrangement or Cyclization

Pyrimidine derivatives can undergo cyclization under specific conditions, forming fused heterocycles. For this compound, intramolecular reactions involving the SMe or chloro groups may lead to novel structures.

Mechanism :

  • Conditions : High temperatures, catalysts (e.g., Lewis acids), or dehydrating agents.

  • Outcome : Formation of bicyclic or polycyclic systems with altered electronic properties.

Significance :

  • Expands structural diversity for medicinal chemistry applications .

Comparison of Reaction Types

Reaction TypeKey Reagents/ConditionsOutcome
Hydrolysis (Amide)Acid/base, heatCarboxylic acid
Oxidation (SMe → SO₂Me)H₂O₂, mCPBAMethylsulfonyl derivative
Benzyl Group CleavageConcentrated HCl, heatParent carboxamide
Nucleophilic SubstitutionStrong nucleophiles, heatSubstituted pyrimidine
CyclizationLewis acids, dehydrating agentsFused heterocycles

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C20H18ClN3OS
  • Molecular Weight : 383.9 g/mol
  • IUPAC Name : N-benzyl-5-chloro-N-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide

The compound features a pyrimidine core, which is known for its versatility in medicinal chemistry. The presence of the methylsulfanyl group enhances its biological activity, making it a subject of various pharmacological studies.

Antimicrobial and Antiparasitic Properties

Recent studies have highlighted the compound's potential as an antimalarial agent. It has been shown to inhibit specific plasmodial kinases, such as PfGSK3 and PfPK6, which are crucial for the survival and proliferation of malaria parasites. For instance, one study reported that modifications to the pyrimidine structure can lead to enhanced inhibitory activity against these kinases, suggesting that this compound could be optimized for better efficacy against malaria .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Pyrimidine derivatives are known to exhibit cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells through mechanisms involving the inhibition of specific signaling pathways. The structure-activity relationship (SAR) studies indicate that modifications at the 4-position of the pyrimidine ring significantly influence its anticancer potency .

Case Study 1: Antimalarial Activity

In a study focused on novel pyrimidine derivatives, this compound was identified as a promising candidate due to its low nanomolar IC50 values against PfGSK3 and PfPK6. This study emphasized the importance of structural modifications to enhance potency while maintaining selectivity .

Case Study 2: Anticancer Efficacy

Another research effort evaluated the compound's effectiveness against various cancer cell lines. Results indicated that specific substitutions on the pyrimidine ring could significantly increase cytotoxicity. The study provided detailed SAR data that could guide future drug design efforts aimed at optimizing this compound for clinical applications .

Comparative Data Table

Application AreaActivity TypeKey Findings
AntimalarialKinase InhibitionEffective against PfGSK3 and PfPK6
AnticancerCytotoxicityInduces apoptosis; structure modifications enhance potency
General Biological ActivityDiverse MechanismsInhibits critical signaling pathways

Mechanism of Action

The mechanism of action of N-benzyl-5-chloro-N-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Structural Substituent Variations

Compound Name Key Substituents Molecular Formula Molecular Weight Evidence ID
N-benzyl-5-chloro-2-(propylsulfonyl)-N-(2-pyridinyl)-4-pyrimidinecarboxamide 2-(propylsulfonyl), N-(2-pyridinyl) C₂₁H₂₀ClN₅O₃S 474.93
N-benzyl-5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(ethylsulfanyl)pyrimidine-4-carboxamide 2-(ethylsulfanyl), N-(1,1-dioxidotetrahydrothiophen-3-yl) C₁₈H₂₀ClN₃O₃S₂ 426.0
5-chloro-N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide 2-(methylsulfanyl), N-(2-chlorobenzyl), N-(1,1-dioxidotetrahydrothiophen-3-yl) C₁₇H₁₇Cl₂N₃O₃S₂ 446.4
5-chloro-N-(3-methoxypropyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide N-(3-methoxypropyl), absence of benzyl group C₁₀H₁₄ClN₃O₂S 275.76

Key Observations :

  • Sulfanyl/Sulfonyl Groups : The methylsulfanyl group in the target compound (vs. ethylsulfanyl in or propylsulfonyl in ) may reduce oxidative metabolism compared to sulfonyl derivatives, enhancing metabolic stability .
  • N-Substituents : The N-methyl group in the target compound contrasts with bulkier substituents like the 1,1-dioxidotetrahydrothiophen-3-yl group in , which could improve solubility due to the sulfone moiety but increase steric hindrance .

Physicochemical and Pharmacokinetic Implications

  • Molecular Weight : The target compound (inferred molecular weight ~350–400 g/mol) falls between the low-weight and higher-weight derivatives , balancing bioavailability and binding efficiency.

Pharmacological Relevance

  • Kinase Inhibition : Pyridinyl and chlorobenzyl substituents in are associated with ATP-competitive kinase inhibition, suggesting the target compound’s benzyl and methyl groups could offer a similar mechanism with improved selectivity .
  • Solubility vs. Permeability : The 1,1-dioxidotetrahydrothiophen group in enhances solubility via sulfone moieties, a trade-off the target compound may address with its simpler methyl substituents .

Q & A

Q. What are the common synthetic routes for N-benzyl-5-chloro-N-methyl-2-(methylsulfanyl)pyrimidine-4-carboxamide?

The synthesis typically involves multi-step reactions. A core pyrimidine ring is constructed via [4+2] cyclocondensation using 1,4-binucleophiles and methylsulfanyl-containing precursors (e.g., ethyl 2-{[bis(methylsulfanyl)methylidene]amino}acetate) . Subsequent functionalization includes chlorination at the 5-position using POCl₃ or PCl₅, followed by N-methylation and N-benzylation via nucleophilic substitution with methyl iodide and benzyl bromide, respectively. Reaction optimization (e.g., temperature, solvent polarity) is critical to minimize side products .

Q. How is the compound characterized structurally?

X-ray crystallography is the gold standard for confirming the 3D structure. Key parameters include bond angles (e.g., C–S–C ≈ 100° in methylsulfanyl groups) and dihedral angles between the pyrimidine ring and substituents (e.g., benzyl groups may deviate by ~12–86°) . Supplementary techniques include NMR (¹H/¹³C) for confirming substituent integration and HPLC (≥98% purity) for assessing synthetic yield .

Q. What biological activities have been reported for this compound?

While direct studies on this compound are limited, structurally related pyrimidines exhibit antimicrobial, antitumor, and enzyme-inhibitory properties. For example, methylsulfanyl-substituted pyrimidines show activity against Staphylococcus aureus (MIC: 8–32 µg/mL) and human carcinoma cell lines (IC₅₀: 10–50 µM) via intercalation or kinase inhibition .

Advanced Research Questions

Q. How do substituent variations impact bioactivity (SAR)?

The methylsulfanyl group at position 2 enhances lipophilicity, improving membrane permeability. Chlorine at position 5 increases electrophilicity, facilitating covalent interactions with cysteine residues in target proteins. N-Benzyl groups contribute to π-π stacking with aromatic residues in enzyme active sites. For example, replacing benzyl with smaller alkyl groups reduces inhibitory potency by ~70% in kinase assays .

Q. What advanced analytical methods resolve conflicting spectral data?

High-resolution mass spectrometry (HRMS) resolves ambiguities in molecular ion peaks (e.g., distinguishing [M+H]⁺ from adducts). For crystallographic inconsistencies (e.g., polymorphic forms), synchrotron XRD or neutron diffraction clarifies hydrogen bonding networks and packing motifs . Conflicting NMR signals (e.g., rotamers) are addressed via variable-temperature NMR or 2D COSY/NOESY .

Q. How can synthetic yields be optimized for scale-up?

Key optimizations include:

  • Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance N-alkylation efficiency.
  • Replacing THF with DMF for higher solubility of intermediates.
  • Employing flow chemistry to control exothermic steps (e.g., chlorination), improving yield from 60% to 85% .

Q. What computational tools predict binding modes with biological targets?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate interactions with targets like EGFR kinase. The methylsulfanyl group forms van der Waals contacts with hydrophobic pockets, while the carboxamide hydrogen-bonds to catalytic lysine residues. MM-PBSA calculations estimate binding free energies (ΔG ≈ -9.5 kcal/mol) .

Q. How does the compound’s stability vary under physiological conditions?

In vitro stability assays (pH 7.4, 37°C) show a half-life of ~12 hours. Degradation pathways include oxidation of the methylsulfanyl group to sulfoxide (confirmed by LC-MS) and hydrolysis of the carboxamide under acidic conditions (pH <3). Stabilization strategies involve PEGylation or encapsulation in PLGA nanoparticles .

Q. What cross-disciplinary applications exist beyond pharmacology?

  • Material Science : The compound’s planar structure enables incorporation into metal-organic frameworks (MOFs) for gas storage (e.g., CO₂ adsorption: 2.5 mmol/g at 1 bar) .
  • Catalysis : Palladium complexes of the pyrimidine scaffold catalyze Suzuki-Miyaura couplings (yield: 85–92%) .

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